2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
This compound belongs to the purinoimidazole-1,3-dione class, characterized by a fused bicyclic core structure. Key substituents include a butyl group at position 2, a 4-ethylphenyl group at position 6, and a methyl group at position 4. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which may enhance target binding or pharmacokinetic profiles compared to simpler analogs .
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H25N5O2/c1-4-6-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-13-24(16)19)15-9-7-14(5-2)8-10-15/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
CHDOWRVRQMKQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with substituted anilines under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the imidazo ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the compound’s purity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-butyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
3-butyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares its purinoimidazole-1,3-dione core with several analogs but differs in substituent patterns:
Key Observations :
Comparison with Indolin-1,3-dione Derivatives
Indolin-1,3-dione compounds (e.g., from ) exhibit distinct receptor selectivity profiles due to their core structure and substituents:
- Indolin-2,3-dione derivatives show high selectivity for σ2 receptors (Kiσ2 = 42 nM, Kiσ1/Kiσ2 > 72), attributed to their additional carbonyl group .
- In contrast, the purinoimidazole-1,3-dione core in the target compound may favor interactions with PARP-like enzymes (e.g., talazoparib analogs) due to structural mimicry of adenine .
Substituent Influence :
Comparison with Seleno-Hydantoin Metal Complexes
The seleno-hydantoin ligand (Hid-Se) from shares a bicyclic 1,3-dione structure but incorporates selenium and a pyrroloimidazole core. Key differences include:
- Metal Coordination : Hid-Se forms stable Pd(II) complexes, whereas the target compound lacks obvious metal-binding sites.
- Electron Density : Selenium in Hid-Se enhances polarizability and redox activity, unlike the purely organic target compound .
Biological Activity
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purinoimidazole class. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The structure of this compound features a fused ring system that includes both purine and imidazole moieties. Its molecular formula is , with a molecular weight of 351.42 g/mol. The compound's unique substituents contribute to its chemical reactivity and biological properties.
Anticancer Properties
Research indicates that compounds within the purinoimidazole class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent antiproliferative activity against various cancer cell lines. A study demonstrated that certain imidazole derivatives induced apoptosis in cancer cells by modulating apoptotic proteins such as Bax and Bcl-2, leading to increased rates of cell death compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been noted for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways within microbial cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : By altering the expression levels of key apoptotic proteins (e.g., increasing Bax and decreasing Bcl-2), it promotes programmed cell death in cancerous cells .
- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
Case Study 1: Antitumor Activity
In vitro studies on similar imidazole derivatives revealed that one compound (designated as 4f) showed an IC50 value of 3.24 µM against HeLa cells, significantly higher than that of 5-FU . This suggests that the structural modifications in compounds like this compound can enhance their anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of related purinoimidazoles against resistant strains of bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics but with lower toxicity profiles in mammalian cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
